molecular formula C8H8F2O B1279243 2,2-Difluoro-2-phenylethanol CAS No. 129973-51-9

2,2-Difluoro-2-phenylethanol

Cat. No.: B1279243
CAS No.: 129973-51-9
M. Wt: 158.14 g/mol
InChI Key: XKGODUKBPIRBOF-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Alcohols in Organic Synthesis

Fluorinated alcohols have become indispensable tools in organic synthesis over the last few decades. researchgate.netnih.gov Their utility stems from a unique combination of physical and chemical properties that distinguish them from their non-fluorinated counterparts. researchgate.net These properties include strong hydrogen-bond donating ability, high polarity and ionizing power, and notably low nucleophilicity. researchgate.netresearchgate.net This set of characteristics allows fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), to function not just as solvents but also as powerful promoters for a wide range of chemical transformations, often precluding the need for a separate catalyst. researchgate.netnih.gov

The strong hydrogen-bonding capacity is particularly effective at activating electrophiles and stabilizing cationic intermediates. researchgate.netacs.org This has proven instrumental in promoting reactions such as the ring-opening of epoxides and aziridines with various nucleophiles, a valuable method for constructing carbon-carbon and carbon-heteroatom bonds. researchgate.netarkat-usa.org Fluorinated alcohols have been successfully employed to mediate numerous reaction types, enhancing efficiency and often allowing for milder reaction conditions. researchgate.netarkat-usa.org These reactions are diverse and highlight the broad applicability of this class of solvents.

Table 1: Selected Applications of Fluorinated Alcohols in Organic Reactions This table is interactive. You can sort and filter the data.

Reaction Type Role of Fluorinated Alcohol Example Reactions
Oxidation Promotion Medium Epoxidation of alkenes with H₂O₂
Ring-Opening Promoter, Solvent Epoxide opening with carbon and heteroatom nucleophiles
Cycloaddition Promotion Medium Cyclopropanation of alkenes
Substitution Promoter, Solvent Nucleophilic substitution reactions
Addition Promotion Medium Aza-Michael additions

| Polymerization | Solvent | Control of stereospecificity in ATRP |

Significance of the 2,2-Difluoro-2-phenylethanol Moiety in Chemical Design

The this compound molecule (C₈H₈F₂O) is a fluorinated alcohol derivative that serves as a key intermediate and building block in synthetic chemistry, particularly in the pharmaceutical sector. lookchem.com Its significance arises from the specific arrangement of its functional groups: a phenyl ring, a geminal difluoro group, and a primary alcohol. lookchem.com The two fluorine atoms on the benzylic carbon exert a strong electron-withdrawing effect, which significantly influences the reactivity of the adjacent alcohol and the stability of the molecule.

This unique structural motif makes this compound a valuable component for creating more complex organic molecules. lookchem.com It is utilized as a reagent in various chemical reactions and as a structural unit to be incorporated into medicinally relevant compounds. lookchem.com The presence of the difluoromethylene group is of particular interest in medicinal chemistry, as the introduction of fluorine can favorably alter properties such as metabolic stability and bioavailability of drug candidates. Furthermore, its structure allows it to be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds, which is a critical requirement for many modern pharmaceuticals. lookchem.com

Table 2: Properties of this compound This table is interactive. You can sort and filter the data.

Property Value
CAS Number 129973-51-9
Chemical Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
IUPAC Name This compound
Synonyms β,β-difluoro-Benzeneethanol

| Appearance | Liquid |

Data sourced from references lookchem.comamericanelements.com.

Overview of Academic Research Trajectories for this compound

Academic and industrial research involving this compound is primarily focused on its synthesis and application as a synthetic intermediate. A significant area of investigation has been the development of efficient and scalable methods for its preparation. For instance, patent literature describes methods to synthesize the compound, highlighting its importance as a target molecule for industrial applications. google.com Research has been actively conducted on the synthesis of various fluorinated organic compounds, with this compound being a notable final product. google.com

The research trajectory extends to its use as a precursor for other valuable chemical entities. For example, it can be a starting material for compounds like 2,2-Difluoro-2-phenylacetyl chloride, a potent acylating agent whose enhanced reactivity is also due to the electron-withdrawing nature of the geminal fluorine atoms. The overarching goal of this research is to leverage the unique properties of the difluorophenylethanol core to build molecular complexity, particularly for the development of new pharmaceutical agents. lookchem.com The continued exploration of its reactivity and incorporation into novel molecular frameworks remains a key focus for synthetic chemists.

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula CAS Number
This compound C₈H₈F₂O 129973-51-9
2,2,2-Trifluoroethanol (TFE) C₂H₃F₃O 75-89-8
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) C₃H₂F₆O 920-66-1
Hydrogen Peroxide H₂O₂ 7722-84-1
2,2-Difluoro-2-phenylacetyl chloride C₈H₅ClF₂O 312-24-3
Chlorodiphenylmethane C₁₃H₁₁Cl 90-99-3
p-Methoxybenzyl chloride C₈H₉ClO 824-94-2
tert-Butyl chloride C₄H₉Cl 507-20-0
Phenylacetic acid C₈H₈O₂ 103-82-2
Thionyl chloride SOCl₂ 7719-09-7
Diethylaminosulfur trifluoride (DAST) C₄H₁₀F₃NS 38078-09-0
2-Phenylethanol C₈H₁₀O 60-12-8
Benzene C₆H₆ 71-43-2
Styrene oxide C₈H₈O 96-09-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8F2O/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGODUKBPIRBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311226
Record name β,β-Difluorobenzeneethanol
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Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129973-51-9
Record name β,β-Difluorobenzeneethanol
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Record name β,β-Difluorobenzeneethanol
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Record name Benzeneethanol, β,β-difluoro
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Synthetic Methodologies for 2,2 Difluoro 2 Phenylethanol

Direct Reduction Approaches

Direct reduction methods are a primary strategy for the synthesis of 2,2-Difluoro-2-phenylethanol, primarily involving the conversion of ethyl 2,2-difluoro-2-phenylacetate.

Catalytic Hydrogenation of Ethyl 2,2-Difluoro-2-phenylacetate

The catalytic hydrogenation of ethyl 2,2-difluoro-2-phenylacetate stands out as a modern and efficient method for producing this compound. rsc.org Research in this area has highlighted the efficacy of ruthenium-based catalysts, particularly Ru-MACHO and its derivatives, in facilitating this transformation under continuous flow conditions, presenting a sustainable and scalable alternative to traditional stoichiometric reductants. rsc.org

A study focused on the development of a ruthenium-catalyzed continuous flow ester hydrogenation process demonstrated successful reduction of ethyl 2,2-difluoro-2-phenylacetate. lookchem.com The process was optimized using a design of experiments (DoE) approach to identify key parameters influencing the reaction's efficiency. rsc.org The use of Ru-MACHO as a catalyst with sodium methoxide (B1231860) (NaOMe) as a base in a batch autoclave set the groundwork for translation to a continuous flow system. rsc.org This approach is significant as it is part of the synthesis for the lipophilic tail portion of Abediterol, a β2-adrenoceptor agonist. rsc.org

The following table summarizes the key findings from the optimization of the catalytic hydrogenation process:

CatalystSubstrateBaseConditionsOutcome
Ru-MACHOEthyl 2,2-difluoro-2-phenylacetateSodium Methoxide (NaOMe)Batch autoclave, 1 h reaction timeSuccessful conversion to this compound
Ru-MACHOEthyl 2,2-difluoro-2-phenylacetateSodium Methoxide (NaOMe)Optimized continuous flowFavorable process mass intensity (PMI) of 14

Alternative Reductive Transformations

Historically, the synthesis of this compound has been achieved through the reduction of ethyl 2,2-difluoro-2-phenylacetate using stoichiometric reducing agents. vulcanchem.com Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). rsc.org

The LiAlH₄ reduction is a well-established method, though it is often associated with a less favorable environmental impact compared to catalytic hydrogenation. rsc.org Similarly, NaBH₄ has been reported as an alternative stoichiometric reductant for this conversion. rsc.org While effective, these methods typically exhibit lower process mass intensities, with a reported PMI of 52 for the LiAlH₄ reduction and 133 for the NaBH₄ reduction, underscoring the environmental advantages of the catalytic approach. lookchem.com

Strategies Involving Difluorocarbene Precursors

The use of difluorocarbene precursors offers a distinct pathway to fluorinated alcohols, characterized by the in-situ generation and subsequent reaction of the highly reactive difluorocarbene intermediate.

Generation and Utilization of Difluorocarbene in Alcohol Functionalization

A general and efficient method for the difluoromethylation of alcohols involves the use of (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) as a practical difluorocarbene source. wiley.comcas.cn This method is effective for the synthesis of primary, secondary, and even tertiary alkyl difluoromethyl ethers under mild basic or acidic conditions. wiley.com The reaction mechanism is understood to proceed through the direct interaction of the neutral alcohol with the difluorocarbene. wiley.comcas.cn This approach is notable as it differs from the difluoromethylation of phenols. wiley.com The versatility of TMSCF₂Br allows for the divergent transformation of functionalized alcohols containing other reactive moieties by adjusting the activation method. cas.cn Research in this area has not only addressed the synthetic challenge of difluorocarbene-mediated difluoromethylation of alcohols but has also provided new insights into the differing reaction mechanisms between alcohol and phenol (B47542) difluoromethylation. wiley.comcas.cn

Mechanochemical Difluoromethylation of Alcohols

Mechanochemical methods provide a solvent-free and often more efficient alternative for the difluoromethylation of alcohols. chinesechemsoc.orgresearchgate.net In this approach, difluoromethyl ethers are formed through the reaction of alcohols with difluorocarbene generated in a mixer mill. chinesechemsoc.orgresearchgate.net This technique has been successfully applied to primary, secondary, and tertiary alcohols, yielding products in high yields (up to 99%) after a short reaction time of one hour at room temperature. chinesechemsoc.orgresearchgate.net

The process utilizes TMSCF₂Br as the difluorocarbene precursor, which is activated by reagents such as KFHF. chinesechemsoc.orgjyu.fi The high substrate density and mild generation of difluorocarbene under mechanochemical conditions are beneficial for the direct reaction with the alcohol nucleophile. chinesechemsoc.orgjyu.fi The simplicity of the process, which often only requires filtration for product purification, significantly reduces waste generation. chinesechemsoc.orgresearchgate.net

The following table details the results of mechanochemical difluoromethylation of benzyl (B1604629) alcohol:

Difluorocarbene PrecursorActivatorReaction TimeYield of Benzyl Difluoromethyl Ether
BrCF₂P(O)(OEt)₂K₃PO₄1 h0-18%
TMSCF₂BrKFHF1 h65%

Nucleophilic Difluoromethylation Pathways

Nucleophilic difluoromethylation provides a route to this compound starting from carbonyl compounds. This strategy involves the addition of a difluoromethyl anion equivalent to an aldehyde, followed by further chemical transformation.

One notable method employs bromodifluoromethyl phenyl sulfone as a source of the difluoromethyl group. cas.cn In the presence of an electron-transfer agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE), bromodifluoromethyl phenyl sulfone reacts with aldehydes, such as benzaldehyde (B42025), to form (benzenesulfonyl)difluoromethylated alcohols. cas.cn For instance, the reaction with benzaldehyde yields 2-benzenesulfonyl-2,2-difluoro-1-phenylethanol. This intermediate can then be converted to 2,2-difluoro-1-phenylethanol (B2947962) through reductive desulfonylation using a sodium-mercury amalgam (Na/Hg) and disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄). cas.cn This two-step process provides a yield of 79% for the final alcohol from the sulfonylated intermediate. cas.cn

Another approach utilizes [difluoro(phenylthio)methyl]trimethylsilane (TMS-CF₂SPh) for the nucleophilic (phenylthio)difluoromethylation of carbonyl compounds. cas.cn This method efficiently transfers a "PhSCF₂" group to aldehydes. The resulting (phenylthio)difluoromethylated alcohols can subsequently be transformed into difluoromethyl alcohols via an oxidation-desulfonylation procedure. cas.cn

Fluoride-Induced Nucleophilic (Phenylthio)difluoromethylation of Carbonyl Compounds

A notable method for creating the precursor to this compound involves the nucleophilic (phenylthio)difluoromethylation of carbonyl compounds. This strategy utilizes [difluoro(phenylthio)methyl]trimethylsilane (TMS-CF2SPh) as the key reagent to transfer a "PhSCF2" group to aldehydes and ketones.

The reaction is initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT), which activates the TMS-CF2SPh. This process is described as a fluoride-induced autocatalytic reaction. When applied to benzaldehyde, the reaction yields 2,2-difluoro-2-phenylthio-1-phenylethanol, the direct thioether precursor to the target alcohol. The synthesis is typically performed in a dry solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. The reaction starts at a low temperature (0 °C) and is then allowed to proceed at room temperature, achieving a high isolated yield of the product.

The reaction of benzaldehyde with TMS-CF2SPh in the presence of TBAT has been reported to produce 2,2-difluoro-2-phenylthio-1-phenylethanol in an 85% yield. This method is effective for both enolizable and non-enolizable carbonyl compounds.

Table 1: Synthesis of 2,2-Difluoro-2-phenylthio-1-phenylethanol

ReactantReagentCatalystSolventYield
BenzaldehydeTMS-CF2SPhTBAT (10 mol%)THF85%

Transformation of (Phenylthio)difluoromethylated Alcohols to Difluoromethyl Alcohols

The conversion of the (phenylthio)difluoromethylated alcohol intermediate, such as 2,2-difluoro-2-phenylthio-1-phenylethanol, into the final this compound is accomplished through a two-step oxidation and reductive desulfonylation process.

First, the thioether is oxidized to the corresponding phenyl sulfone. This transformation is a common procedure in organic synthesis, often employing oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). The resulting intermediate is 2,2-difluoro-1-phenyl-2-(phenylsulfonyl)ethanol.

Table 2: Two-Step Conversion to this compound

StepStarting MaterialReagentsProduct
1. Oxidation2,2-Difluoro-2-phenylthio-1-phenylethanolmCPBA2,2-Difluoro-1-phenyl-2-(phenylsulfonyl)ethanol
2. Desulfonylation2,2-Difluoro-1-phenyl-2-(phenylsulfonyl)ethanolNa(Hg), Na2HPO4, MethanolThis compound

Mechanistic Investigations of Reactions Involving 2,2 Difluoro 2 Phenylethanol and Its Precursors

Elucidation of Difluorocarbene Generation Mechanisms

Difluorocarbene (:CF2) is a highly valuable and versatile reactive intermediate for introducing difluoromethylene (CF2) and difluoromethyl (CF2H) groups into organic molecules. nih.govcas.cn The generation of this species from various precursors is a critical first step in many synthetic routes, including those that could lead to 2,2-Difluoro-2-phenylethanol. The reactivity and utility of difluorocarbene are often dictated by the method of its generation, as the reaction conditions must be compatible with the subsequent transformation steps. nih.govcas.cn

Several precursors have been developed for the generation of difluorocarbene under various conditions. A significant challenge has been to move away from ozone-depleting substances and harsh reaction conditions. nih.gov Modern reagents like (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF2Br) have emerged as versatile and environmentally friendlier options. nih.gov

Mechanistic studies have revealed several pathways for difluorocarbene generation. For instance, using TMSCF2Br as a precursor and potassium fluoride (B91410) dihydrate (KF·2H2O) as an activator, :CF2 can be generated effectively. A proposed mechanism for the difluoromethylation of alcohols in water suggests that a biphasic oil-water system facilitates the process. cas.cn This highlights a new approach to designing difluorocarbene reactions under environmentally benign conditions. cas.cn

Table 1: Selected Precursors for Difluorocarbene Generation

PrecursorActivator/ConditionsNotes
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br)Potassium bifluoride (KHF₂)Can be used for difluoromethylation of alcohols in water. cas.cn
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)Sodium fluoride (NaF)Used in reactions with ketones. nih.gov
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)N-heterocyclic carbene (NHC) / baseCatalytic generation of difluorocarbene. nih.gov
2-Chloro-2,2-difluoroacetophenoneBaseOne of the earlier developed reagents. nih.gov
(Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl)VariousPart of the versatile TMSCF₂X family of reagents. nih.gov

Studies on Fluoride-Induced Autocatalytic Processes

Fluoride-induced reactions are central to the synthesis of many organofluorine compounds. A particularly elegant and efficient approach is the use of autocatalytic processes, where a product of the reaction accelerates the reaction itself. Such a mechanism has been identified in the nucleophilic (phenylthio)difluoromethylation of carbonyl compounds using [difluoro(phenylthio)methyl]trimethylsilane (TMS-CF2SPh). cas.cn

This reaction provides a direct method for introducing the "PhSCF2" group into aldehydes and ketones, which can then be converted to difluoromethyl alcohols, structurally related to this compound. The process is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). cas.cn

The proposed mechanism for this fluoride-induced autocatalytic process is as follows:

Initiation : A fluoride ion from the catalyst attacks the silicon atom of TMS-CF2SPh, generating a pentacoordinate silicon species.

Carbanion Formation : This intermediate collapses to release the nucleophilic (phenylthio)difluoromethyl carbanion (PhSCF2⁻).

Nucleophilic Attack : The PhSCF2⁻ anion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Alkoxide Formation : This attack forms a tetrahedral intermediate, a silylated (phenylthio)difluoromethylated alcoholate.

Autocatalysis : The crucial step involves the newly formed alcoholate. This species is nucleophilic enough to attack the silicon atom of another molecule of TMS-CF2SPh, regenerating the active PhSCF2⁻ carbanion and propagating the catalytic cycle. This self-sustaining loop is the essence of the autocatalytic process. cas.cn

This methodology is effective for both enolizable and non-enolizable carbonyl compounds, affording the corresponding (phenylthio)difluoromethylated alcohols in good to excellent yields. cas.cn

Table 2: Fluoride-Induced (Phenylthio)difluoromethylation of Carbonyl Compounds

Carbonyl CompoundProductYield (%)
Benzaldehyde (B42025)2,2-Difluoro-2-phenylthio-1-phenylethanol85
p-Anisaldehyde1-(4-Methoxyphenyl)-2,2-difluoro-2-(phenylthio)ethanol90
p-Nitrobenzaldehyde1-(4-Nitrophenyl)-2,2-difluoro-2-(phenylthio)ethanol92
Cyclohexanecarboxaldehyde1-Cyclohexyl-2,2-difluoro-2-(phenylthio)ethanol75
Acetophenone2,2-Difluoro-1-phenyl-2-(phenylthio)ethanol72
Data sourced from a study on fluoride-induced nucleophilic (phenylthio)difluoromethylation. cas.cn

Reaction Pathway Analysis of Nucleophilic Fluorination Reactions

Nucleophilic fluorination is a fundamental method for forming carbon-fluorine bonds. alfa-chemistry.com The synthesis of compounds like this compound often relies on precursors made via these reactions. Mechanistic studies are crucial to control the reaction outcome, especially when multiple pathways are possible. A key investigation in this area involves the fluorination of N-difluoromethyltriazolium triflate to produce fluoroform, which sheds light on the competition between different reaction mechanisms. nih.gov

Two primary pathways are often in competition:

S_N2 Pathway : A direct nucleophilic attack by a fluoride ion (F⁻) on the carbon atom of the difluoromethyl group. This substitution reaction directly forms the C-F bond, displacing a leaving group. This is often the desired pathway for achieving high efficiency and control. nih.gov

Difluorocarbene Pathway (via Deprotonation) : An alternative route where the fluoride ion acts as a base, deprotonating the hydrogen atom of the difluoromethyl group. This elimination reaction leads to the formation of difluorocarbene (:CF2) as an intermediate. The carbene can then undergo further reactions, which may or may not lead to the desired product. This pathway is often considered an undesired side reaction. nih.gov

NMR studies have been employed to distinguish between these competing pathways. By using deuterated solvents, researchers can trace the fate of the difluoromethyl proton. If the reaction proceeds via the S_N2 mechanism, the proton remains attached during the fluorination step. Conversely, if the difluorocarbene pathway is dominant, the intermediate carbene can react with the deuterated solvent, leading to a deuterated product. nih.gov

The choice of solvent and fluoride source can significantly influence which pathway is favored. For instance, in the fluorination of a triazolium precursor, using CsF in a mixture of acetonitrile (B52724) and tert-butanol (B103910) was found to favor the S_N2 pathway over the formation of difluorocarbene. nih.gov This control is critical for syntheses where the integrity of the fluoroalkyl group is paramount.

Mechanistic Aspects of Defluorinative Transformations

While fluorination is key to synthesis, reactions involving the cleavage of C-F bonds—known as defluorinative transformations—are increasingly important for the functionalization of fluorinated molecules. These reactions are challenging due to the high strength of the C-F bond. lookchem.com

One notable example is the Lewis acid-mediated defluorinative cycloaddition/aromatization cascade of 2,2-difluoroethanols with nitriles. lookchem.com This one-pot reaction involves the cleavage of two C-F bonds and the formation of C-O and C-N bonds to synthesize substituted oxazoles. Mechanistic studies revealed that the reaction is initiated by the Lewis acid, which mediates the ring closure of the 2,2-difluoroethanol (B47519) to generate a fluoroepoxide intermediate. lookchem.com This intermediate then undergoes further transformation with the nitrile to form the final oxazole (B20620) product.

Another class of defluorinative reactions proceeds through radical intermediates, often initiated by photoredox catalysis. For example, a single-electron transfer (SET) to a fluorinated carbonyl compound can generate a radical anion. nih.govacs.org This intermediate can then undergo a defluorinative skeletal carbon shift (SCS), cleaving a C-F bond and forming a new carbon-centered radical. nih.govacs.org This radical can then participate in further reactions, such as Giese additions to alkenes, to create more complex molecules. nih.govacs.org These studies demonstrate that even strong C-F bonds can be selectively functionalized under mild, transition-metal-free conditions. nih.gov

Table 3: Mechanistic Pathways in Defluorinative Transformations

Transformation TypeKey Intermediate(s)Mechanistic Steps
Lewis Acid-Mediated CycloadditionFluoroepoxideLewis acid-mediated ring closure of 2,2-difluoroethanol, followed by reaction with a nitrile. lookchem.com
Photoredox-Catalyzed Reductive DefluorinationRadical anion, α-defluoro carbonyl radicalSingle-electron transfer (SET) to the fluorinated substrate, followed by a defluorinative skeletal carbon shift (SCS). nih.govacs.org
Reductive C-F Bond FunctionalizationDifluoromethyl radicalSingle-electron reduction, defluorinative SCS, reduction of the radical, and subsequent nucleophilic attack. nih.gov

Spectroscopic Characterization Techniques in Research on 2,2 Difluoro 2 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 2,2-Difluoro-2-phenylethanol, offering insights into the proton, carbon, and fluorine nuclei.

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum typically shows distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons (CH₂), and the hydroxyl proton (OH). rsc.org

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 7.35-7.59 ppm. rsc.org The methylene protons adjacent to the fluorine-bearing carbon atom present as a triplet of doublets around δ 5.79 ppm, a result of coupling to both the fluorine atoms and the hydroxyl proton. rsc.org The hydroxyl proton signal is often observed as a singlet around δ 2.48 ppm, though its chemical shift and multiplicity can vary with concentration and solvent. rsc.org

Table 1: Representative ¹H NMR Data for this compound in CDCl₃ rsc.org

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.35-7.59 m 5H Aromatic protons (C₆H₅)
5.79 td 1H CH₂

m = multiplet, td = triplet of doublets, s = singlet

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The presence of fluorine atoms significantly influences the chemical shifts of nearby carbon atoms due to through-bond coupling (J-coupling).

In a ¹³C NMR spectrum, the carbon atom bonded to the two fluorine atoms (CF₂) exhibits a characteristic triplet splitting pattern due to ¹JCF coupling. rsc.org For instance, in a spectrum recorded in DMSO-d₆, this carbon appears as a triplet at approximately δ 121.62 ppm with a large coupling constant (¹JCF) of around 242.8 Hz. rsc.org The carbon of the methylene group (CH₂) also shows splitting, appearing as a triplet at δ 64.27 ppm due to ²JCF coupling of about 32.9 Hz. rsc.org The aromatic carbons also display coupling to the fluorine atoms, with the ipso-carbon (the carbon attached to the CF₂CH₂OH group) appearing as a triplet at δ 135.2 ppm with a ²JCF of 25.5 Hz. rsc.org

Table 2: Representative ¹³C NMR Data for this compound in DMSO-d₆ rsc.org

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
135.2 t ²JCF = 25.5 C (ipso)
130.18 s Aromatic C
128.54 s Aromatic C
125.69 t ³JCF = 6.2 Aromatic C
121.62 t ¹JCF = 242.8 CF₂

t = triplet, s = singlet

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nuclei in this compound. The two fluorine atoms are chemically equivalent and typically appear as a multiplet in the spectrum due to coupling with the adjacent methylene protons. rsc.org In a spectrum recorded in DMSO-d₆, the fluorine signal appears as a multiplet around δ -103.74 ppm. rsc.org In other examples using CDCl₃ as a solvent, the two fluorine atoms can sometimes show distinct signals, appearing as doublets of doublets, indicating magnetic non-equivalence. rsc.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Applications

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which helps in confirming its molecular structure. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides valuable structural information.

The fragmentation of this compound can involve the loss of small molecules or radicals. Common fragmentation pathways may include the loss of a water molecule (H₂O) from the molecular ion, or cleavage of the carbon-carbon bond between the phenyl group and the difluoroethyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its bonds.

In the IR spectrum of an analogous compound, 2,2-difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol, a strong, broad absorption band is observed around 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. vulcanchem.com The presence of strong absorption bands in the region of 1120–1250 cm⁻¹ is attributed to the C-F stretching vibrations. vulcanchem.com The C-H stretching vibrations of the aromatic ring and the methylene group typically appear in the region of 2850-3100 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The aromatic ring vibrations often give rise to distinct signals in the Raman spectrum. For instance, the ring stretching modes of the phenyl group are expected in the 1400-1600 cm⁻¹ region.

Advanced Spectroscopic Methods in Structural Elucidation

In addition to the fundamental techniques, advanced spectroscopic methods can provide more detailed structural information. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons in the molecule.

Microwave spectroscopy has been used to study the conformational preferences of similar molecules like 2-phenylethanol, revealing details about intramolecular interactions such as hydrogen bonding between the hydroxyl group and the phenyl ring. researchgate.net While specific studies on this compound using this technique are not widely reported, it represents a potential avenue for detailed conformational analysis.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2,2-difluoro-2-(2-(trifluoromethyl)phenyl)ethan-1-ol
2-phenylethanol
Deuterated chloroform (CDCl₃)

Theoretical and Computational Chemistry Studies of 2,2 Difluoro 2 Phenylethanol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are instrumental in elucidating the molecular structure, energetics, and electronic properties of fluorinated compounds like 2,2-Difluoro-2-phenylethanol. Various methodologies are employed to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational efficiency. nih.gov It is based on the principle that the energy of a system can be determined from its electron density. hi.isscispace.com DFT methods, particularly with hybrid functionals like B3LYP, are frequently used to optimize the geometry of fluorinated organic molecules. nih.gov For analogous systems, DFT calculations have been used to determine key geometric parameters. For instance, in similar trifluoromethyl-substituted aromatic systems, the C-O bond length is calculated to be approximately 1.42 Å, and C-F bond lengths are in the range of 1.34–1.38 Å. vulcanchem.com The dihedral angle between the phenyl ring and the ethanol (B145695) backbone is predicted to be between 15–25°, influenced by the solvent environment. vulcanchem.com

The choice of basis set is crucial for accurate calculations. For fluorinated compounds, basis sets like 6-311++G(d,p) are often employed to properly describe the diffuse nature of electron density around the electronegative fluorine atoms. nih.gov DFT is also used to calculate various electronic properties that help in understanding the molecule's reactivity.

Ab initio methods, which are based on first principles without empirical parameters, provide a higher level of theory for more accurate energy and conformational analysis. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. wikipedia.org

MP2 calculations are valuable for studying the conformational landscape of flexible molecules like this compound. For similar molecules, MP2 has been used to investigate different conformers and their relative energies. researchgate.net For instance, in the conformational analysis of 2,2-difluoroethylamine, MP2 calculations with the 6-311++g(d,p) basis set were used to optimize geometries and determine conformational preferences. d-nb.info However, discrepancies can arise between MP2 and DFT results, especially for cationic species or systems with significant non-covalent interactions, highlighting the importance of selecting the appropriate computational method. researchgate.net

Coupled Cluster (CC) methods are considered the "gold standard" in quantum chemistry for obtaining highly accurate energies. arxiv.org Methods like CCSD (Coupled Cluster with Singles and Doubles) and CCSD(T) (which includes a perturbative correction for triple excitations) provide benchmark results for the energetics of small to medium-sized molecules. nih.gov

While computationally expensive, CC methods are crucial for validating the results of more approximate methods like DFT and MP2. arxiv.org They are particularly important for systems where electron correlation effects are significant. For atmospheric molecular clusters, LNO-CCSD(T) methods have been shown to offer a good balance of accuracy and cost, allowing for calculations on larger systems. chemrxiv.org

Ab Initio and Møller-Plesset Perturbation Theory (MP2) for Energetics and Conformations

Computational Probing of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms and identifying transition states. For reactions involving fluorinated alcohols, theoretical calculations can elucidate the energy barriers and the structures of intermediates and transition states.

For example, in the synthesis of related difluorinated alcohol compounds, computational studies have been used to understand the stereochemical outcomes. lookchem.com DFT calculations can be employed to model the entire reaction pathway, providing insights into the factors controlling reactivity and selectivity. For instance, computational analysis of the reduction of similar ketones to alcohols has revealed that the hydrogen transfer step is key in determining the chirality of the product. smolecule.com

Analysis of Electronic Properties and Reactivity

The electronic properties of this compound, such as its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and charge distribution, are key to understanding its reactivity. nih.gov The strong electron-withdrawing nature of the two fluorine atoms significantly influences these properties.

Computational analyses of similar fluorinated compounds show that the fluorine atoms create a region of negative electrostatic potential, while the hydroxyl proton is a region of positive potential. This polarization affects the molecule's ability to act as a hydrogen bond donor or acceptor. The presence of fluorine atoms generally enhances the acidity of the hydroxyl proton.

Frontier molecular orbital analysis helps predict how the molecule interacts with other reagents. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's nucleophilic and electrophilic sites, respectively. nih.gov

Conformational Landscape and Intermolecular Interactions

The flexibility of the ethanol side chain in this compound allows for multiple conformations. Computational methods are essential for exploring this conformational landscape and understanding the governing intermolecular and intramolecular interactions.

The gauche effect, an electrostatic attraction between a positively charged nitrogen and a vicinal electronegative fluorine atom, is a known phenomenon in fluorinated alkylammonium salts and could be a factor in the conformational preferences of derivatives of this compound. d-nb.info

Interactive Data Table: Comparison of Computational Methods

Below is a summary of the computational methods discussed and their primary applications in the study of molecules like this compound.

MethodPrimary ApplicationStrengthsLimitations
Density Functional Theory (DFT) Geometry Optimization, Electronic Structure AnalysisGood balance of accuracy and computational cost. nih.govAccuracy depends on the choice of functional; may struggle with some non-covalent interactions. researchgate.net
Møller-Plesset Perturbation Theory (MP2) Energetics, Conformational AnalysisIncludes electron correlation; generally more accurate than Hartree-Fock. wikipedia.orgCan be computationally more demanding than DFT; may have convergence issues. smu.edu
Coupled Cluster (CC) Methods High-Accuracy Energy Calculations (Benchmarks)Considered the "gold standard" for accuracy. arxiv.orgVery high computational cost, limiting its use to smaller systems. chemrxiv.org

Theoretical Studies on Acidity and Hydrogen Bonding in Fluoroalcohols

Theoretical and computational chemistry provides significant insights into the intrinsic properties of molecules such as this compound, elucidating the effects of its unique structure on its chemical behavior. The presence of both a phenyl group and two fluorine atoms on the same carbon atom (the α-carbon) dramatically influences its acidity and hydrogen bonding capabilities compared to simpler alcohols like ethanol or even its monofluorinated and non-phenylated analogues.

The acidity of an alcohol is determined by the stability of the corresponding alkoxide ion formed upon deprotonation. Electron-withdrawing groups attached to the carbon backbone increase acidity by stabilizing the negative charge of the resulting alkoxide. In this compound, both the two fluorine atoms and the phenyl group exert electron-withdrawing effects, which are expected to significantly increase its acidity relative to ethanol.

Computational studies on related molecules provide a quantitative basis for understanding these effects. Gas-phase acidity (ΔG°acid) is a common theoretical measure of intrinsic acidity, independent of solvent effects. Theoretical calculations for ethanol, 2,2-difluoroethanol (B47519), and 1-phenylethanol (B42297) show a clear trend of increasing acidity with the introduction of electron-withdrawing substituents. acs.orgnih.gov

A study by Ramírez, García-Martínez, and Méndez calculated the absolute gas-phase acidities for a series of ethanol derivatives using density functional theory (B3LYP) and Møller-Plesset perturbation theory (MP2). acs.orgnih.gov Their findings for related compounds are summarized below and provide a basis for estimating the acidity of this compound.

Table 1: Calculated Gas-Phase Acidities (ΔG°acid) of Selected Alcohols

Compound ΔG°acid (kcal/mol) at B3LYP/6-311+G**//B3LYP/6-31+G*
Ethanol 368.1
1-Phenylethanol 358.3
2,2-Difluoroethanol 353.6

Data sourced from Ramírez et al., 2009. acs.org

The data illustrates that the phenyl group in 1-phenylethanol and the two fluorine atoms in 2,2-difluoroethanol substantially lower the gas-phase acidity value compared to ethanol, indicating a significant increase in acidity. acs.org For this compound, it is anticipated that the combination of both the phenyl ring and the two fluorine atoms at the α-position would result in an even more pronounced increase in acidity. The predicted pKa for the structural isomer, 2,2-difluoro-1-phenylethanol (B2947962), is approximately 12, a notable decrease from the pKa of about 14 for the mono-fluoro analogue, showcasing the strong acidifying effect of the geminal fluorine atoms.

The presence of highly electronegative fluorine atoms also modulates the hydrogen bonding characteristics of this compound. Fluorination of the carbon adjacent to the hydroxyl group enhances the proton-donating ability of the alcohol in a hydrogen bond.

Computational studies on the hydration of fluoroethanols have shown that, unlike ethanol which can act as a hydrogen bond acceptor from water, fluorinated ethanols preferentially act as hydrogen bond donors. goettingen-research-online.de In the case of 2,2-difluoroethanol complexed with a single water molecule, the most stable configuration involves the alcohol's hydroxyl group donating a proton to the water molecule. goettingen-research-online.de This is attributed to the inductive electron-withdrawing effect of the fluorine atoms, which polarizes the O-H bond, making the hydrogen more electropositive and thus a stronger hydrogen bond donor.

For this compound, this enhanced hydrogen bond donor capacity is expected to be a key feature of its intermolecular interactions. Furthermore, the structure allows for the possibility of intramolecular hydrogen bonding. Conformational analyses of similar flexible molecules, such as 2-phenylethanol, have identified stable conformers featuring an O-H···π interaction between the hydroxyl group and the phenyl ring. libretexts.org In this compound, a similar intramolecular interaction could occur, competing with potential intramolecular hydrogen bonds between the hydroxyl hydrogen and one of the fluorine atoms (O-H···F). The presence of fluorine atoms can influence the conformational preferences and the nature of these weak interactions. cymitquimica.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Ethanol
2,2-Difluoroethanol
1-Phenylethanol
2,2-Difluoro-1-phenylethanol

Applications of 2,2 Difluoro 2 Phenylethanol in Advanced Organic Synthesis

Role as a Versatile Synthetic Reagent

2,2-Difluoro-2-phenylethanol serves as a versatile reagent in organic synthesis, participating in a range of chemical reactions to create more complex molecular architectures. lookchem.com Its utility stems from the presence of the hydroxyl (-OH) group and the geminal difluoro group on the carbon adjacent to a phenyl ring. The hydroxyl group can undergo typical alcohol reactions, while the electron-withdrawing nature of the two fluorine atoms influences the reactivity of the entire molecule. This unique combination allows it to be employed in various transformations, facilitating the construction of intricate organic structures. lookchem.com For instance, the alcohol functionality can be activated or transformed to allow for nucleophilic or electrophilic attack at different positions.

Utilization as a Key Building Block for Complex Organic Molecules

The structure of this compound makes it a valuable building block for the synthesis of more complex organic molecules, especially in the pharmaceutical industry. lookchem.com Chemists utilize it as a key intermediate, incorporating its difluoro-phenyl ethyl scaffold into larger, more elaborate compounds. The difluoromethyl group is of particular interest as it can act as a lipophilic isostere of a hydroxyl group or a hydrogen bond donor, potentially improving the metabolic stability and bioavailability of drug candidates. cas.cn Its role as a foundational piece allows for the systematic construction of target molecules with desired fluorinated motifs.

Table 1: Research Findings on this compound as a Building Block

FindingApplication AreaSignificanceSource(s)
Used as an intermediate for complex molecules.Organic Synthesis, PharmaceuticalsProvides a core structure for building larger compounds. smolecule.com
Incorporated into medicinally relevant molecules.Pharmaceutical SynthesisThe unique structural features are valuable for drug design. lookchem.com
Introduction of difluoromethyl groups.Pharmaceutical ResearchCan enhance metabolic stability and bioavailability of drugs.

Applications as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After establishing the desired chirality, the auxiliary is removed and can often be recovered for reuse. york.ac.uksigmaaldrich.com this compound and its derivatives are utilized as chiral auxiliaries in asymmetric synthesis to produce enantiomerically pure compounds, which are critical in many pharmaceutical applications. lookchem.com

The principle involves attaching the chiral alcohol to a prochiral substrate. The inherent chirality of the auxiliary directs the approach of a reagent to one face of the molecule over the other, resulting in a high diastereomeric excess. For example, structurally similar compounds like (R)-phenylglycinol are used in asymmetric Strecker reactions, where the phenylethanol group provides the necessary stereochemical control before being cleaved. academie-sciences.fr This strategy is powerful for establishing one or more stereocenters with a predictable configuration.

Table 2: Principles of Chiral Auxiliary Use

PrincipleDescriptionRelevance to this compoundSource(s)
Temporary Incorporation The auxiliary is attached to the substrate to direct a reaction.The alcohol is coupled to a prochiral molecule. wikipedia.orgyork.ac.uk
Stereodirection The auxiliary's chiral structure biases the reaction to form one stereoisomer.The phenyl and difluoro groups create a specific steric environment. wikipedia.orgacademie-sciences.fr
Removal and Recovery The auxiliary is cleaved from the product after the reaction.The phenylethanol group can be removed via hydrolysis or hydrogenolysis. sigmaaldrich.comacademie-sciences.fr

Synthesis of Fluorinated Pharmaceuticals and Agrochemical Intermediates

The incorporation of fluorine into pharmaceuticals and agrochemicals is a well-established strategy to enhance efficacy, metabolic stability, and lipophilicity. acs.org this compound serves as a key intermediate in the synthesis of these valuable compounds. smolecule.com The difluoromethylene (CF2) group is a particularly interesting bioisostere for an oxygen atom or a carbonyl group, which can lead to compounds with novel biological activities. cas.cn

The compound provides a readily available source of the α,α-difluoro-α-phenyl ethyl moiety, which can be found in various biologically active molecules. Its use as an intermediate allows for the late-stage introduction of this fluorinated fragment, a common strategy in modern drug discovery and development. cas.cn

Precursor to Other Fluorinated Functional Groups (e.g., Esters, Amides)

The hydroxyl group of this compound is a reactive handle that allows for its conversion into other important functional groups. This versatility enhances its utility as a synthetic intermediate. For example, the alcohol can undergo esterification by reacting with carboxylic acids or their derivatives to form fluorinated esters. smolecule.com

Furthermore, while direct conversion to an amide is not typical for an alcohol, it can be achieved through a multi-step process. The alcohol can first be oxidized to the corresponding carboxylic acid, 2,2-difluoro-2-phenylacetic acid. This acid, or its more reactive acyl chloride derivative, can then readily react with amines to form the desired fluorinated amides. The reduction of 2,2-difluoro-2-phenylacetyl chloride is also a known route to synthesize this compound, demonstrating the close synthetic relationship between these compounds.

Table 3: Transformations of this compound

TransformationProduct Functional GroupTypical ReagentsSource(s)
Esterification EsterCarboxylic Acid, Acyl Chloride smolecule.com
Oxidation followed by Amidation Amide1. Oxidizing Agent2. Amine (with activating agent)

Bioisosteric Applications and Medicinal Chemistry Relevance of 2,2 Difluoro 2 Phenylethanol Analogues

Strategic Employment of Fluorinated Bioisosteres in Drug Design

The rise in fluorinated drugs is a testament to the success of this strategy. nih.gov Early examples of bioisosterism often involved the simple replacement of a hydrogen atom with fluorine, which brought potential benefits in metabolic stability, lipophilicity, and basicity. sci-hub.setandfonline.com More advanced applications now involve the use of complex fluorinated groups, such as the difluoromethyl (CF2H) and trifluoromethyl (CF3) groups, as bioisosteres for other functionalities. sci-hub.se

The success of employing a fluorinated bioisostere is highly dependent on the specific biological target and the molecular series under investigation. tandfonline.comnih.gov Therefore, a deep understanding of the target's structure and environment is crucial for the rational design of fluorinated drug candidates. sci-hub.senih.gov

Replacement of Hydroxyl and Alkyl Moieties for Property Modulation

The difluoroethanol group, as found in 2,2-difluoro-2-phenylethanol analogues, is an effective bioisostere for several common functional groups, including hydroxyl (OH), thiol (SH), and methyl (CH3) groups. tandfonline.comnih.gov This versatility allows medicinal chemists to systematically alter a molecule's properties.

Hydroxyl Group Replacement: Fluorine is a frequently used bioisostere for the hydroxyl group due to its similar size and polarity. mdpi.com Replacing a hydroxyl group with a difluoromethyl group can reduce the desolvation penalty associated with binding to a target and improve membrane permeability by lowering the polar surface area. mdpi.com While fluorine is more hydrophobic than a hydroxyl group, the resulting C-F bonds are still polar and can participate in polar interactions within a protein's binding site. mdpi.com The difluoromethyl group (CF2H) in particular can act as a hydrogen bond donor, mimicking the behavior of a hydroxyl group while offering enhanced metabolic stability. nih.gov

Alkyl Group Replacement: The difluoromethyl group can also serve as a bioisostere for a methyl group. This substitution can lead to significant changes in the molecule's electronic properties and conformation, which can in turn affect its biological activity and pharmacokinetic profile. nih.gov

The strategic replacement of these moieties with a difluoroethanol unit can thus be used to overcome common drug development hurdles such as poor metabolic stability or unfavorable physicochemical properties.

Influence on Molecular Recognition and Ligand-Target Interactions

The introduction of a difluoroethanol moiety can have a profound impact on how a ligand interacts with its biological target. nih.gov One of the most significant features of the difluoromethyl (CF2H) group is its capacity to act as a hydrogen bond donor. nih.gov The two highly electronegative fluorine atoms increase the acidity of the C-H bond, enabling it to form hydrogen bonds with acceptor groups in a protein's binding site. nih.gov

This unique hydrogen bonding capability allows the CF2H group to mimic the interactions of hydroxyl, thiol, or amide groups, thereby maintaining or even enhancing binding affinity. nih.gov Furthermore, the substitution can alter the conformational preferences of the molecule. For instance, an intramolecular hydrogen bond involving the CF2H group can lock the molecule into a specific conformation that is more favorable for binding to the target. nih.gov This conformational control can have significant implications for both the pharmacodynamics and pharmacokinetics of a drug candidate. nih.gov

The ability of fluorine to modulate electronic distribution can also influence non-covalent interactions such as dipole-dipole and quadrupole interactions, further refining the ligand-target recognition process.

Impact on Physicochemical Properties Relevant to Drug Discovery (e.g., Lipophilicity, pKa)

The incorporation of fluorine, particularly in the form of a difluoroethanol group, significantly alters key physicochemical properties that are critical for a drug's success, such as lipophilicity and acidity (pKa). sci-hub.setandfonline.com

pKa: The high electronegativity of fluorine has a strong influence on the acidity and basicity of nearby functional groups. acs.org The introduction of fluorine atoms generally lowers the pKa of proximal amines, making them less basic, and increases the acidity of acids. acs.org For instance, the pKa of an alcohol can be significantly lowered by the presence of adjacent fluorine atoms, making the hydroxyl group a stronger hydrogen bond donor. This modulation of pKa can be strategically employed to optimize a drug's solubility, permeability, and target interactions.

A summary of the general effects of fluorination on these properties is presented in the table below.

PropertyGeneral Effect of FluorinationReference
Lipophilicity Generally increases when replacing a hydroxyl group. The effect is highly context-dependent. nih.govchemrxiv.orgnih.gov
pKa (Acidity) Increases the acidity of nearby acidic protons (e.g., in alcohols). acs.org
pKa (Basicity) Decreases the basicity of nearby amines. acs.org

Design and Synthesis of Novel Bioisosteric Scaffolds Incorporating the Difluoroethanol Unit

The development of novel molecular scaffolds is an active area of research in medicinal chemistry, aiming to expand the available chemical space for drug discovery. fiveable.me The difluoroethanol unit is an attractive component for inclusion in such scaffolds due to its favorable properties. The synthesis of molecules containing this unit often involves the use of specialized fluorinated building blocks. uni-muenchen.de

The creation of novel scaffolds incorporating the difluoroethanol moiety allows for the exploration of new chemical space and the development of compounds with unique pharmacological profiles. For example, the gem-difluoroolefin functional group, which can be a precursor to the difluoroethanol unit, is considered a valuable bioisostere for a carbonyl group. researchgate.net The development of new synthetic methods provides access to a wider range of these fluorinated scaffolds. uni-muenchen.deresearchgate.net

By integrating the difluoroethanol unit into diverse molecular architectures, such as spirocyclic compounds or fused heterocycles, medicinal chemists can design novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. fiveable.me The rational design of these scaffolds, guided by an understanding of the effects of fluorination, is a powerful strategy for addressing challenges in drug development. fiveable.me

Q & A

Basic Research Questions

Q. What synthetic routes are effective for introducing difluoro groups into phenylethanol derivatives?

  • Methodological Answer : Fluorination can be achieved via reagents like sodium 2-chloro-2,2-difluoroacetate under controlled conditions. For example, cesium carbonate may act as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution. Key considerations include gas evolution during reactions, necessitating gas traps or oil bubblers. Safety protocols must address toxicity risks of fluorinated intermediates and byproducts .

Q. What safety protocols are critical for handling 2,2-Difluoro-2-phenylethanol in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Store the compound in a ventilated, cool area to prevent decomposition. Waste disposal must adhere to local regulations, with segregated storage for professional treatment. Spills require immediate rinsing with water and consultation with poison control centers if exposed .

Q. Which analytical techniques are optimal for confirming the structure and purity of this compound?

  • Methodological Answer : Combine GC-MS for structural confirmation (via fragmentation patterns) with physicochemical measurements. Vibrating-tube densitometry, Ubbelohde viscometers, and Abbe refractometers can determine density, viscosity, and refractive index, respectively. Surface tension via the Wilhelmy-plate method aids in characterizing solvent interactions .

Advanced Research Questions

Q. How can product inhibition be mitigated in biphasic bioconversion systems for this compound synthesis?

  • Methodological Answer : Implement a two-phase system (e.g., oleic acid/water) to partition the product into the organic phase, reducing aqueous-phase toxicity. Monitor mass transfer coefficients (kLak_La) to address viscosity-induced limitations. Optimize aeration and agitation to balance oxidative capacity of microbial systems (e.g., Saccharomyces cerevisiae) while avoiding ethanol inhibition .

Q. How do isotopic labeling studies elucidate metabolic pathways in fluorinated phenylethanol derivatives?

  • Methodological Answer : Feed deuterium-labeled precursors (e.g., [2^2H8_8]-L-phenylalanine) to trace metabolic flux. GC-MS analysis of labeling patterns in intermediates (e.g., β-D-glucopyranoside conjugates) reveals equilibrium dynamics and dominant pathways, such as phenylpyruvic acid routes. This approach clarifies competing enzymatic mechanisms and compartmentalization .

Q. What computational methods predict the thermodynamic and kinetic behavior of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model electronic structures, while QSPR/neural networks correlate molecular descriptors with properties like solubility or reactivity. Statistical thermodynamics can predict phase behavior in mixtures, aiding solvent selection for synthesis or extraction .

Q. How do solvent interactions in binary mixtures affect physicochemical properties of this compound?

  • Methodological Answer : Measure excess molar volumes (VEV^E) and viscosity deviations (Δη\Delta \eta) in binary systems (e.g., with alcohols or ethers). Fit data to Redlich-Kister equations to quantify intermolecular interactions. Negative VEV^E values indicate strong hydrogen bonding, while positive deviations suggest steric hindrance, guiding solvent choice for reaction optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.